molecular formula C15H26N2O5 B13708432 tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate

tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate

Cat. No.: B13708432
M. Wt: 314.38 g/mol
InChI Key: XIAXWIVMOSPZCZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate is a compound that belongs to the class of Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate typically involves the reaction of 4-amino-2-oxopyrrolidine-1-acetate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The reaction can be summarized as follows:

  • Dissolve 4-amino-2-oxopyrrolidine-1-acetate in an appropriate solvent such as dichloromethane.
  • Add di-tert-butyl dicarbonate (Boc2O) and triethylamine to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Amines, alcohols, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate involves the temporary protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This property is particularly useful in multi-step synthesis where selective protection and deprotection are required .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-protected amino acids
  • Boc-phenylglycine tert-butyl ester

Uniqueness

tert-Butyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate is unique due to its specific structure, which combines the Boc-protected amino group with a pyrrolidine ring. This combination provides unique reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .

Properties

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

tert-butyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetate

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)9-17-8-10(7-11(17)18)16-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)

InChI Key

XIAXWIVMOSPZCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(CC1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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